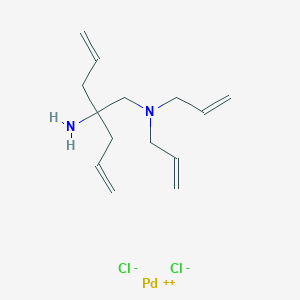
Palladium(2+),N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride is a coordination complex of palladium This compound is known for its unique structure, which includes a palladium ion coordinated with N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine and two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride typically involves the reaction of palladium(II) chloride with N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the palladium ion. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to palladium(0) species.
Substitution: Ligands coordinated to the palladium can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) nanoparticles. Substitution reactions can result in a variety of palladium complexes with different ligands .
科学研究应用
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism by which Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride exerts its effects involves the coordination of the palladium ion with various substrates. This coordination can activate the substrates for subsequent chemical reactions. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and potentially inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine: Similar structure but without chloride ions.
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,diacetate: Similar structure but with acetate ions instead of chloride.
Uniqueness
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride is unique due to its specific ligand coordination and the presence of chloride ions, which can influence its reactivity and stability. This makes it particularly useful in certain catalytic and medicinal applications where other similar compounds may not be as effective .
属性
分子式 |
C14H24Cl2N2Pd |
|---|---|
分子量 |
397.7 g/mol |
IUPAC 名称 |
palladium(2+);1-N,1-N,2-tris(prop-2-enyl)pent-4-ene-1,2-diamine;dichloride |
InChI |
InChI=1S/C14H24N2.2ClH.Pd/c1-5-9-14(15,10-6-2)13-16(11-7-3)12-8-4;;;/h5-8H,1-4,9-13,15H2;2*1H;/q;;;+2/p-2 |
InChI 键 |
SAHOFBKLNDOLHP-UHFFFAOYSA-L |
规范 SMILES |
C=CCC(CC=C)(CN(CC=C)CC=C)N.[Cl-].[Cl-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


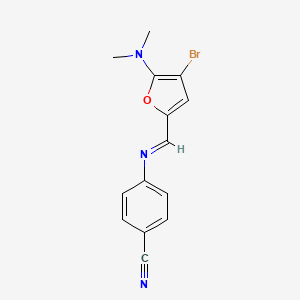
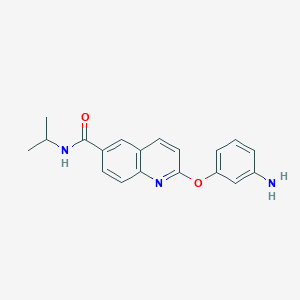
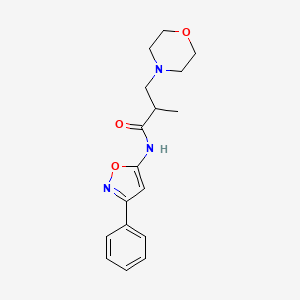
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)

![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
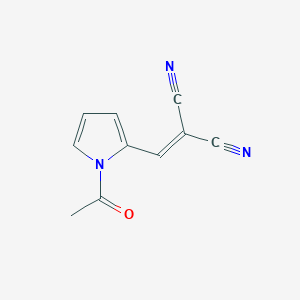
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
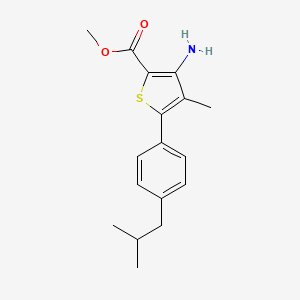


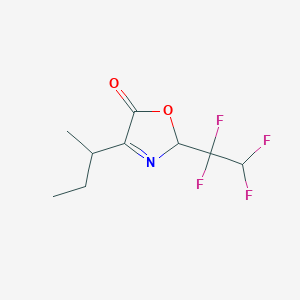

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
